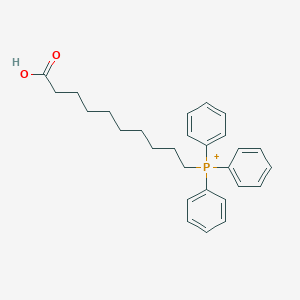

(9-Carboxynonyl)triphenylphosphonium

Übersicht

Beschreibung

AP219 ist eine chemische Verbindung, die als (9-Carboxynonyl)triphenylphosphonium bekannt ist. Es handelt sich um einen endogenen Metaboliten und eine Kontrollverbindung für AP39, einen Mitochondrien-gerichteten Schwefelwasserstoff-Donor. AP219 enthält das Triphenylphosphonium-Gerüst, aber nicht den Schwefelwasserstoff-freisetzenden Teil .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AP219 wird durch Kupplung eines Mitochondrien-gerichteten Motivs, Triphenylphosphonium, mit einem aliphatischen Linker synthetisiert. Der Syntheseweg umfasst die folgenden Schritte:

Bildung des Triphenylphosphonium-Gerüsts: Dies beinhaltet die Reaktion von Triphenylphosphin mit einem geeigneten Alkylhalogenid, um das Triphenylphosphoniumsalz zu bilden.

Kupplung mit dem aliphatischen Linker: Das Triphenylphosphoniumsalz wird dann mit einem Carbonsäurederivat gekoppelt, um das Endprodukt AP219 zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von AP219 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess umfasst:

Massensynthese von Triphenylphosphoniumsalz: Dies wird durch die Reaktion von Triphenylphosphin mit einem Alkylhalogenid in einem geeigneten Lösungsmittel erreicht.

Kupplungsreaktion: Das Triphenylphosphoniumsalz wird dann unter kontrollierten Bedingungen mit einem Carbonsäurederivat gekoppelt, um AP219 zu erzeugen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

AP219 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: AP219 kann Oxidationsreaktionen eingehen, bei denen es Elektronen verliert und oxidierte Produkte bildet.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, bei denen es Elektronen gewinnt und reduzierte Produkte bildet.

Substitution: AP219 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile wie Hydroxidionen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel:

Oxidation: Die Hauptprodukte sind oxidierte Derivate von AP219.

Reduktion: Die Hauptprodukte sind reduzierte Derivate von AP219.

Substitution: Die Hauptprodukte sind substituierte Derivate von AP219.

Wissenschaftliche Forschungsanwendungen

Mitochondrial Targeting

Mitochondria as Drug Targets

Mitochondria are critical organelles responsible for energy production and play a vital role in cellular metabolism. Targeting drugs to mitochondria can enhance their efficacy while minimizing side effects. (9-Carboxynonyl)triphenylphosphonium, like other triphenylphosphonium derivatives, exhibits a strong affinity for mitochondria due to its lipophilic cationic nature. This property allows it to accumulate within mitochondria, making it a valuable tool for studying mitochondrial function and developing therapeutics.

Mechanisms of Action

The compound's mechanism involves the accumulation of positively charged TPP derivatives in the mitochondrial matrix, driven by the negative membrane potential of mitochondria. This accumulation can lead to various biological effects, including modulation of reactive oxygen species (ROS) levels and influence on cellular bioenergetics. Research indicates that TPP derivatives can alter mitochondrial redox signaling pathways, which are crucial in cancer therapy and neuroprotection .

Case Studies

- Cancer Therapy : In studies involving chemoresistant breast cancer cells, this compound has been shown to inhibit cell proliferation effectively. The compound's ability to target mitochondria allows it to induce apoptosis selectively in cancer cells while sparing normal cells .

- Neurodegenerative Diseases : The compound has also been investigated for its neuroprotective properties. By targeting mitochondrial dysfunction associated with diseases like Alzheimer's and Parkinson's, TPP derivatives may provide therapeutic benefits by restoring mitochondrial function and reducing oxidative stress .

Antimicrobial Activity

Dual-Action Mechanism

Recent studies have highlighted the antimicrobial potential of this compound. The compound acts on both bacterial ribosomes and cellular membranes, showcasing a dual-action mechanism that enhances its effectiveness against resistant strains of bacteria .

Research Findings

- Chloramphenicol Derivatives : Research has demonstrated that TPP derivatives linked to chloramphenicol exhibit improved antibacterial activity compared to their parent compounds. These derivatives effectively inhibit protein synthesis in bacteria while also targeting mitochondrial functions in eukaryotic cells, thus presenting a novel approach for combating antibiotic resistance .

- Inhibition of Resistant Strains : Specific TPP compounds have shown stronger binding affinity to bacterial ribosomes than traditional antibiotics, leading to enhanced inhibition of Gram-positive bacteria and some chloramphenicol-resistant strains .

Therapeutic Applications

Potential in Drug Development

The unique properties of this compound make it an attractive candidate for drug development across various therapeutic areas:

- Cancer Treatment : The ability to selectively target mitochondria positions TPP derivatives as promising agents in cancer therapy, particularly for tumors that exhibit chemoresistance.

- Neuroprotective Agents : Given its effects on mitochondrial function and oxidative stress reduction, TPP compounds may also be developed into neuroprotective drugs for age-related neurodegenerative diseases.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Mitochondrial Targeting | Accumulates in mitochondria due to positive charge | Enhances efficacy of drugs; reduces side effects |

| Antimicrobial Activity | Targets ribosomes and membranes | Effective against resistant bacterial strains |

| Therapeutic Development | Modulates ROS levels and bioenergetics | Potential use in cancer and neurodegenerative therapies |

Wirkmechanismus

AP219 exerts its effects by targeting mitochondria. The triphenylphosphonium scaffold allows it to accumulate within the mitochondria, where it can interact with various molecular targets. The compound does not release hydrogen sulfide, unlike AP39, but it serves as a control to study the effects of the triphenylphosphonium scaffold alone .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AP39: Ein Mitochondrien-gerichteter Schwefelwasserstoff-Donor, der sowohl das Triphenylphosphonium-Gerüst als auch eine Schwefelwasserstoff-freisetzende Einheit enthält.

Einzigartigkeit von AP219

AP219 ist einzigartig, weil es das Triphenylphosphonium-Gerüst enthält, aber nicht den Schwefelwasserstoff-freisetzenden Teil. Dadurch ist es eine ideale Kontrollverbindung, um die Auswirkungen des Triphenylphosphonium-Gerüsts allein zu untersuchen, ohne den Einfluss der Freisetzung von Schwefelwasserstoff .

Biologische Aktivität

(9-Carboxynonyl)triphenylphosphonium (CNP) is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the context of mitochondrial function and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

CNP is characterized by a triphenylphosphonium moiety linked to a nonyl carboxylic acid. This structure allows it to act as a lipophilic cation, facilitating its accumulation within mitochondria due to the negative membrane potential of these organelles.

CNP primarily functions as a mitochondrial-targeted compound, influencing various biological processes:

- Mitochondrial Protection : CNP has been shown to protect against oxidative stress in mitochondria by promoting the generation of hydrogen sulfide (H2S), which has antioxidant properties. This effect is particularly relevant in conditions such as ischemia-reperfusion injury, where oxidative damage is prevalent .

- Antimycobacterial Activity : Research indicates that CNP exhibits significant antimycobacterial activity against strains such as Mycobacterium fortuitum and M. smegmatis. The compound's structure suggests that the aliphatic side chain plays a crucial role in its ability to inhibit mycobacterial growth .

Antioxidant Properties

Studies have demonstrated that CNP can selectively generate H2S within mitochondria. This process involves the hydrolysis of CNP to release H2S, which subsequently reacts with mitochondrial thiols to form persulfides. These reactions are crucial for mitigating oxidative stress and protecting mitochondrial integrity .

Antimycobacterial Activity

In vitro assays revealed that CNP derivatives possess varying degrees of activity against mycobacterial strains. For instance, compounds with longer aliphatic chains exhibited enhanced inhibitory effects, highlighting the importance of structural features in determining biological efficacy .

Case Studies

- Mitochondrial Targeting and Ischemia-Reperfusion Injury : A study explored the protective effects of CNP in a model of ischemia-reperfusion injury. Mice treated with CNP showed reduced markers of oxidative damage compared to controls, suggesting its potential as a therapeutic agent in acute injury scenarios .

- Antimycobacterial Efficacy : In research focused on mycobacterial infections, CNP demonstrated superior activity compared to standard treatments like ethambutol and isoniazid. The minimal inhibitory concentration (MIC) values indicated that modifications to the aliphatic chain could enhance activity further, making CNP a candidate for developing new antimycobacterial therapies .

Data Tables

| Compound | MIC (mg/L) | Activity Type |

|---|---|---|

| (9-Carboxynonyl)TPP | 8 | Antimycobacterial |

| Ethambutol | 16 | Standard Treatment |

| Isoniazid | 32 | Standard Treatment |

Eigenschaften

IUPAC Name |

9-carboxynonyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZXZVXPXRBBF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.